molecular formula C7H8N4 B13491236 4-((Methylamino)methyl)pyrimidine-2-carbonitrile

4-((Methylamino)methyl)pyrimidine-2-carbonitrile

Cat. No.: B13491236
M. Wt: 148.17 g/mol
InChI Key: HDDZGGVYYDZCTM-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)pyrimidine-2-carbonitrile typically involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Methylamino)methyl)pyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-methyl-pyrimidine-5-carbonitrile: Similar structure but with an amino group instead of a methylamino group.

    4-chloro-2-(methylthio)pyrimidine-5-carbonitrile: Contains a chloro and methylthio group instead of a methylamino group.

Uniqueness

4-((Methylamino)methyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in various reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-(methylaminomethyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c1-9-5-6-2-3-10-7(4-8)11-6/h2-3,9H,5H2,1H3

InChI Key

HDDZGGVYYDZCTM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NC=C1)C#N

Origin of Product

United States

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